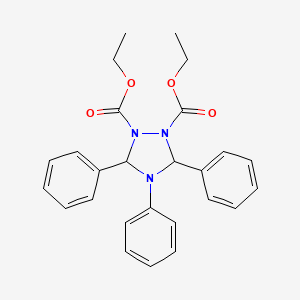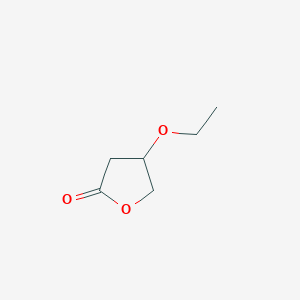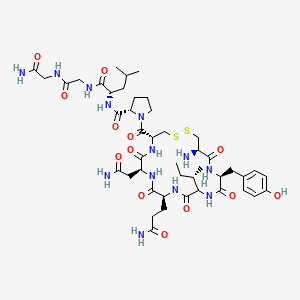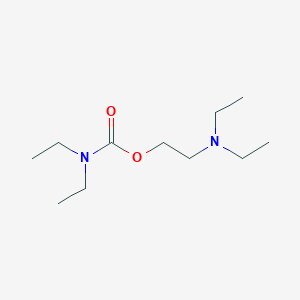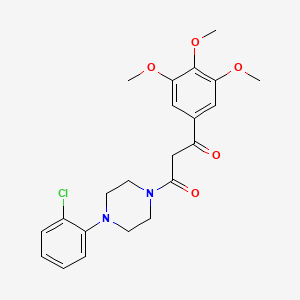
1,1'-(1,2-Diphenylethane-1,2-diyl)bis(2-phenylhydrazine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,2-Diphenylethane-1,2-diyl)bis(2-phenylhydrazine) is an organic compound characterized by its complex structure, which includes two phenylhydrazine groups attached to a diphenylethane backbone
Méthodes De Préparation
The synthesis of 1,1’-(1,2-Diphenylethane-1,2-diyl)bis(2-phenylhydrazine) typically involves the reaction of 1,2-diphenylethane with phenylhydrazine under specific conditions. One common method includes the condensation reaction where 1,2-diphenylethane is reacted with phenylhydrazine in the presence of a catalyst, often under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,1’-(1,2-Diphenylethane-1,2-diyl)bis(2-phenylhydrazine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding azobenzenes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Applications De Recherche Scientifique
1,1’-(1,2-Diphenylethane-1,2-diyl)bis(2-phenylhydrazine) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1’-(1,2-Diphenylethane-1,2-diyl)bis(2-phenylhydrazine) involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and molecular targets are still under investigation, but its hydrazine groups are believed to play a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
1,1’-(1,2-Diphenylethane-1,2-diyl)bis(2-phenylhydrazine) can be compared with similar compounds such as:
1,2-Diphenylethane: Lacks the hydrazine groups, making it less reactive in certain chemical reactions.
Phenylhydrazine: Contains only one hydrazine group, limiting its applications compared to the bis(phenylhydrazine) derivative.
1,1’-(1,2-Dibromo-1,2-ethanediyl)bisbenzene: Similar backbone but different functional groups, leading to different reactivity and applications
Propriétés
Numéro CAS |
18196-48-0 |
|---|---|
Formule moléculaire |
C26H26N4 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
1-[1,2-diphenyl-2-(2-phenylhydrazinyl)ethyl]-2-phenylhydrazine |
InChI |
InChI=1S/C26H26N4/c1-5-13-21(14-6-1)25(29-27-23-17-9-3-10-18-23)26(22-15-7-2-8-16-22)30-28-24-19-11-4-12-20-24/h1-20,25-30H |
Clé InChI |
OUEYBFOTKFMJSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NNC3=CC=CC=C3)NNC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


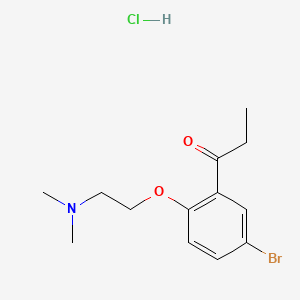
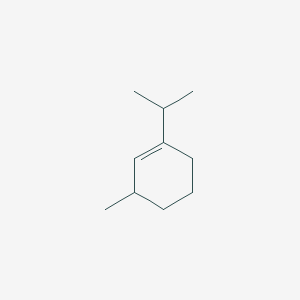
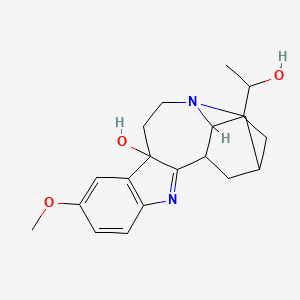
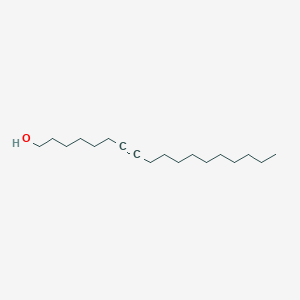
![1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14707960.png)
![Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate](/img/structure/B14707966.png)
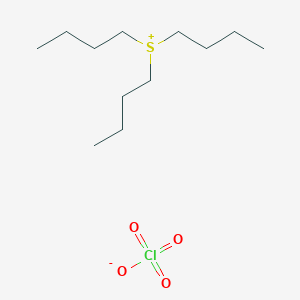
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
![[6-(Decylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14707988.png)
